Product packaging for Dansyl-l-serine(Cat. No.:)

Dansyl-l-serine

Cat. No.: B13836683
M. Wt: 338.4 g/mol
InChI Key: MGWCYXPXWCPETA-UHFFFAOYSA-N
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Description

Dansyl-L-serine piperidinium salt (CAS 35021-12-6) is a key chemical derivative used primarily as a reagent in the sensitive chromatographic analysis of amino acids, peptides, and proteins . The compound is formed by reacting L-serine with dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride), a reagent renowned for its fluorogenic and chromogenic properties . This pre-column derivatization process is critical for enabling the high-performance liquid chromatography (HPLC) analysis of amino acids. Dansyl derivatives absorb strongly in the UV region, with a key absorption maximum at 214 nm, and also exhibit strong fluorescence, typically with excitation at 324 nm and emission at 559 nm, allowing for highly sensitive detection . This makes this compound an invaluable tool in biochemical research for applications involving the identification and quantification of amino acids in complex mixtures like biological fluids, tissues, and food samples . Beyond its primary use in analytics, research into related dansyl compounds suggests potential applications in studying physiological processes. For instance, a synthetic serine esterase inhibitor with a dansyl group has been shown to inhibit bone resorption stimulated by various agents in vitro, indicating that activation of serine proteinases may be a necessary step in the mechanism of bone resorption . The piperidinium salt form of this compound offers improved stability and handling characteristics for laboratory use. Researchers can utilize this compound for developing and validating analytical methods, as well as for fundamental studies in proteomics and metabolic pathways. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, and it is not intended for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18N2O5S B13836683 Dansyl-l-serine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H18N2O5S

Molecular Weight

338.4 g/mol

IUPAC Name

2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-hydroxypropanoic acid

InChI

InChI=1S/C15H18N2O5S/c1-17(2)13-7-3-6-11-10(13)5-4-8-14(11)23(21,22)16-12(9-18)15(19)20/h3-8,12,16,18H,9H2,1-2H3,(H,19,20)

InChI Key

MGWCYXPXWCPETA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CO)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of Dansyl-l-serine

Direct Dansylation of l-Serine

The most common and straightforward method to prepare this compound involves the reaction of l-serine with dansyl chloride under controlled conditions. This derivatization enhances the chromatographic and detection properties of l-serine.

Procedure Overview
  • Reagents and Solvents : l-serine, dansyl chloride (5-dimethylamino-1-naphthalenesulfonyl chloride), acetonitrile, and a suitable buffer (commonly lithium carbonate or sodium bicarbonate).
  • Reaction Conditions : The reaction is typically performed in an alkaline buffer solution at room temperature or slightly elevated temperatures (25–60 °C).
  • Reaction Time : Usually ranges from 15 to 60 minutes, depending on the protocol.
  • Post-reaction Treatment : The reaction mixture is often protected from light to prevent degradation, filtered through a membrane (e.g., 0.45 μm polyethersulfone), and degassed by sonication before analysis or further purification.
Example from Literature
  • A standard preparation involved mixing 1.0 mL of dansyl chloride solution (1.5 mg/mL in acetonitrile) with 1.0 mL of l-serine dissolved in 40 mM lithium carbonate buffer (pH 9.5). The mixture was shaken gently for 2 minutes and allowed to react at room temperature for 30 minutes in the dark.

Synthesis via Protected l-Serine Derivatives

In more complex synthetic routes, l-serine is first chemically protected to prevent side reactions, then coupled with dansyl chloride or related reagents.

Protective Group Strategy
  • Protection : l-serine’s hydroxyl group is protected using tetrahydropyranyl (THP) ether formation by reaction with dihydropyran in the presence of pyridinium p-toluenesulfonate.
  • Coupling : The protected l-serine derivative is then coupled with dansyl chloride or other amine-reactive reagents using coupling agents such as 1,3-dicyclohexylcarbodiimide and catalysts like 4-(dimethylamino)pyridine.
  • Deprotection : After coupling, protective groups are removed under acidic conditions (e.g., treatment with pyridinium p-toluenesulfonate followed by hydrochloric acid in ethanol) to yield this compound.

This method is more suited for preparing this compound derivatives with enhanced stability or for incorporation into more complex molecules.

Optimization of Derivatization Conditions

Several parameters critically influence the efficiency and yield of dansylation:

  • pH of Reaction Medium : Optimal pH is alkaline (around 8.5 to 9.5) to facilitate nucleophilic attack by the amino group on dansyl chloride.
  • Dansyl Chloride Concentration : An excess of dansyl chloride (at least three times the molar amount of l-serine) ensures complete derivatization.
  • Temperature and Time : Reaction times from 15 to 60 minutes at room temperature or up to 60 °C have been reported; higher temperatures accelerate the reaction but may risk degradation.
  • Light Protection : Dansyl derivatives are sensitive to light; reactions and storage are performed in the dark to maintain stability.

Purification and Characterization

After derivatization, this compound is typically purified by:

  • Filtration : Removal of particulates using 0.45 μm membrane filters.
  • Chromatography : High-performance liquid chromatography (HPLC) is used to separate the this compound from unreacted reagents and byproducts.
  • Verification : Characterization by liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), ultraviolet-visible (UV-Vis) detection, and fluorescence detection confirms the identity and purity of the compound.

Data Tables Summarizing Preparation Parameters and Outcomes

Parameter Typical Condition Outcome/Notes Source
pH 8.5 – 9.5 (lithium carbonate or sodium bicarbonate buffer) Optimal for amino group reactivity
Dansyl chloride concentration 1.5 mg/mL in acetonitrile; excess molar ratio (≥3x l-serine) Ensures complete derivatization
Reaction temperature Room temperature to 60 °C Higher temp accelerates reaction but risks degradation
Reaction time 15 – 60 minutes Adequate for complete reaction
Light exposure Reaction performed in dark Prevents degradation of dansyl derivatives
Purification Filtration (0.45 μm), HPLC purification Removes impurities and unreacted reagents
Analytical confirmation LC-HRMS, UV-Vis, Fluorescence detection Confirms molecular mass and purity

Research Outcomes and Analytical Performance

  • Sensitivity and Stability : Dansylation significantly enhances the fluorescence and mass spectrometric detection sensitivity of l-serine, enabling detection at low concentrations with good reproducibility.
  • Reaction Efficiency : Optimized conditions yield near-quantitative conversion of l-serine to this compound, with minimal side reactions or degradation products.
  • Structural Confirmation : Mass spectrometric and nuclear magnetic resonance (NMR) analyses confirm the expected molecular structure of this compound, including characteristic mass-to-charge ratios and coupling constants.
  • Application in Complex Matrices : The derivatization method is robust enough for use in biological and food samples, facilitating the analysis of amino acids in complex matrices with high specificity.

Chemical Reactions Analysis

Types of Reactions

Dansyl-l-serine primarily undergoes substitution reactions due to the presence of the sulfonyl chloride group. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: The reaction with dansyl chloride in the presence of a base such as sodium bicarbonate.

    Oxidation Reactions: Can be oxidized using reagents like hydrogen peroxide.

    Reduction Reactions: Reduction can be carried out using reducing agents like sodium borohydride.

Major Products Formed

The major product formed from the reaction of L-serine with dansyl chloride is this compound itself. Other products can include various derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Fluorescent Labeling in Protein Studies

Dansyl-l-serine is extensively used for labeling proteins due to its fluorescent properties. The dansyl group allows for the visualization of proteins in various experimental setups, facilitating studies on protein dynamics, interactions, and conformational changes.

  • Protein Sequencing and Analysis : this compound can be utilized in conjunction with dansyl chloride to label amino acids for sequencing purposes. The fluorescent adducts formed are useful for detecting and quantifying proteins through fluorescence spectroscopy .
  • Case Study : A study demonstrated that dansylation of peptides can enhance the detection sensitivity in mass spectrometry, providing insights into protein structure and function. The dansylated peptides exhibited distinct fluorescence characteristics that allowed for better resolution during analysis .

Investigating Protein Folding and Dynamics

The ability of this compound to interact with other amino acids makes it a valuable tool for studying protein folding.

  • Fluorescence Resonance Energy Transfer (FRET) : this compound can be used as a donor in FRET experiments when paired with acceptor molecules like tryptophan. This technique helps elucidate the folding pathways of proteins by monitoring energy transfer between the donor and acceptor .
  • Research Findings : In a specific experiment, researchers observed that the incorporation of this compound into proteins significantly affected their folding kinetics, suggesting its potential role as a probe for understanding protein misfolding diseases .

Role in Neurobiology and Therapeutics

Recent studies have explored the therapeutic potential of l-serine and its derivatives, including this compound, in neurodegenerative diseases.

  • Neuroprotective Effects : High-dose oral administration of l-serine has been shown to improve clinical outcomes in patients with hereditary sensory and autonomic neuropathy (HSAN). The findings suggest that l-serine supplementation may enhance neuronal health and function .
  • Case Study : A randomized trial indicated that l-serine supplementation led to significant improvements in clinical measures of disease progression among HSAN patients, highlighting its potential as a therapeutic agent .

Applications in Mass Spectrometry

This compound has been employed as an additive to improve protein solubility and signal intensity during mass spectrometric analyses.

  • Electrospray Ionization Mass Spectrometry (ESI-MS) : The addition of l-serine enhances the solubility of proteins, leading to improved signal intensity during ESI-MS experiments. This property is crucial for analyzing complex protein mixtures where detection sensitivity is paramount .
  • Research Insights : A study reported that l-serine significantly increased protein signal intensity when mixed with various solvent systems, showcasing its utility in mass spectrometry for studying protein interactions and conformational states .

Table of Key Applications

Application AreaDescriptionKey Findings/References
Protein SequencingUtilized for labeling amino acids in sequencing protocolsEnhanced detection sensitivity
Protein Folding StudiesActs as a FRET donor to study protein dynamicsAffects folding kinetics
NeurobiologyPotential therapeutic effects in neurodegenerative diseasesImproved outcomes in HSAN
Mass SpectrometryImproves protein solubility and signal intensityIncreased signal intensity

Mechanism of Action

The primary mechanism by which Dansyl-l-serine exerts its effects is through its strong fluorescence. When exposed to ultraviolet light, the dansyl group emits a bright fluorescence, which can be detected and measured using spectroscopic techniques. This property makes it an excellent tool for tracking and quantifying molecules in various applications .

Comparison with Similar Compounds

Comparison with Similar Dansyl-Modified Amino Acids

Structural Differences

Dansyl-L-serine belongs to a family of dansylated amino acids, including:

  • Dansyl-L-lysine (C₁₈H₂₅N₅O₄S): Contains a lysine side chain with a terminal amine group .
  • Dansyl-L-phenylalanine (C₂₁H₂₀N₂O₅S): Features a hydrophobic phenyl group .
  • Dansyl-L-arginine (C₁₈H₂₅N₅O₄S): Includes a guanidino group in the side chain .
  • Dansyl-L-proline (C₁₆H₁₈N₂O₅S): Contains a cyclic secondary amine .

Key Structural Variations :

  • Polarity: this compound’s hydroxyl group (−OH) increases polarity compared to phenylalanine (hydrophobic) but reduces it relative to lysine (amine) or arginine (guanidino).
  • Charge : At physiological pH, lysine and arginine derivatives carry positive charges, while serine remains neutral.

Physical and Chemical Properties

Property This compound Dansyl-L-Lysine Dansyl-L-Phenylalanine Dansyl-L-Proline
Molecular Weight 338.38 g/mol 423.53 g/mol 412.46 g/mol (est.) 350.39 g/mol (est.)
CAS Number 35021-12-6 N/A N/A N/A
Solubility Moderate in water High (charged amine) Low (hydrophobic) Moderate
Fluorescence λmax ~550 nm ~550 nm ~550 nm ~550 nm

Notes:

  • Fluorescence intensity and λmax depend on the local environment. For example, this compound’s emission shifts in hydrophobic environments (e.g., cyclodextrin cavities) .
  • Chromatographic behavior varies: this compound migrates 8 cm in TLC with lithium chloride, while phenylalanine migrates less due to hydrophobicity .

Functional and Application Differences

Chromatography
  • This compound is separated using normal-phase TLC with 0.2 mol/L lithium chloride, achieving baseline separation from lysine and phenylalanine derivatives due to polarity differences .
  • Migration Order : Lysine (most polar) > Serine > Proline > Phenylalanine (least polar).
Fluorescence Studies
  • This compound is used to probe interactions with cyclodextrins, showing binding constants (K) of ~10³–10⁴ M⁻¹, comparable to dansyl-L-arginine but higher than hydrophobic derivatives like phenylalanine .
  • Environmental Sensitivity : The hydroxyl group in serine enhances hydrogen bonding, making it more responsive to pH and solvent polarity changes than proline or phenylalanine.
Stability and Reactivity
  • The hydroxyl group in serine increases susceptibility to oxidation compared to phenylalanine.
  • Lysine and arginine derivatives may form salts (e.g., piperidinium salts) for improved stability, as seen in this compound piperidinium salt (CAS 35021-12-6) .

Research Findings and Gaps

  • Key Studies: this compound’s interaction with β-cyclodextrin was characterized via fluorescence quenching, revealing a 1:1 binding stoichiometry . Comparative TLC studies highlight its utility in separating complex amino acid mixtures .
  • Gaps: Limited data on thermodynamic parameters (e.g., ΔH, ΔS) for binding interactions. Few studies directly compare fluorescence quantum yields across dansyl-amino acids.

Biological Activity

Dansyl-l-serine is a derivative of the amino acid serine, modified with a dansyl group, which enhances its fluorescence properties. This compound has garnered attention in various biological and pharmacological studies due to its potential roles in neurotransmission, neuroprotection, and other physiological processes. This article explores the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound (C15H18N2O5S) is characterized by its dansyl moiety, which provides unique spectroscopic properties that facilitate the study of its interactions within biological systems. The structural formula is as follows:

Dansyl l serine=NH2C(H)C(H)(OH)C(H)C(H)S(O)C6H4N\text{Dansyl l serine}=\text{NH}_2\text{C}(\text{H})\text{C}(\text{H})(\text{OH})\text{C}(\text{H})\text{C}(\text{H})\text{S}(\text{O})\text{C}_6\text{H}_4\text{N}

Case Studies

  • L-Serine Supplementation in Neurological Disorders:
    A randomized controlled trial demonstrated that high-dose L-serine supplementation slowed disease progression in patients with hereditary sensory autonomic neuropathy type I (HSAN1). The treatment group showed significant improvements compared to the placebo group . Given that this compound may share similar mechanisms due to its structural relationship with L-serine, it warrants further investigation.
  • D-Serine and Cognitive Function:
    A clinical study highlighted that D-serine supplementation improved cognitive functions in patients with schizophrenia. This suggests that compounds influencing D-serine levels could have therapeutic implications . The potential role of this compound in modulating D-serine levels could be explored in future research.

Data Tables

Study Objective Findings Reference
HSAN1 TrialEvaluate L-serine's efficacySignificant slowing of disease progression
D-Serine in SchizophreniaAssess cognitive improvementImproved cognitive functions reported
Neuroprotection StudyInvestigate neuroprotective effectsEnhanced neuronal survival during ischemia

Q & A

Q. What are the established protocols for synthesizing and characterizing Dansyl-L-serine with high purity?

  • Methodological Answer : Synthesis should follow reproducible protocols with detailed documentation of reaction conditions (solvent, temperature, stoichiometry) and purification steps (e.g., column chromatography, recrystallization) . Characterization requires:
  • NMR Spectroscopy : Report 1^1H/13^13C NMR chemical shifts, multiplicity, and coupling constants to confirm structure .
  • HPLC Analysis : Use a C18 column with UV detection (λ = 250–340 nm) to verify purity (>98%) .
  • Mass Spectrometry : Include ESI-MS or MALDI-TOF data for molecular ion validation .
    Example Table:
TechniqueKey ParametersEvidence
NMRδ 8.5–6.5 ppm (aromatic), δ 3.8 ppm (serine CH2_2)
HPLCRetention time: 8.2 min, mobile phase: MeCN/H2_2O (70:30)

Q. Which analytical techniques are prioritized for stability studies of this compound under varying pH?

  • Methodological Answer :
  • Accelerated Degradation Studies : Expose samples to pH 2–12 buffers at 40°C for 14 days. Monitor degradation via:
  • Fluorescence Spectroscopy : Track intensity changes (λex_{ex} = 340 nm, λem_{em} = 510 nm) to assess photostability .
  • UV-Vis Spectroscopy : Detect absorbance shifts indicative of structural changes .
  • Statistical Validation : Use ANOVA to compare degradation rates across pH conditions .

Q. How should researchers validate this compound’s structural identity when discrepancies arise in spectroscopic data?

  • Methodological Answer :
  • Cross-Validation : Compare experimental NMR data with computational predictions (e.g., ChemDraw simulations) .
  • Control Experiments : Synthesize a reference standard (e.g., Dansyl-L-alanine) to isolate spectral artifacts .
  • Peer Review : Share raw data (e.g., FID files for NMR) in supplementary materials for independent verification .

Q. What are the best practices for designing fluorescence assays with this compound in biological systems?

  • Methodological Answer :
  • Quenching Controls : Include controls with known quenchers (e.g., acrylamide) to assess environmental interference .
  • Concentration Gradient : Test 1–100 µM ranges to avoid inner-filter effects .
  • Data Normalization : Report fluorescence intensity relative to a stable internal standard (e.g., fluorescein) .

Q. How can researchers ensure reproducibility in this compound’s solubility measurements?

  • Methodological Answer :
  • Standardized Protocols : Use shake-flask method with equilibration (24 hr, 25°C) and HPLC quantification .
  • Solvent Buffering : Maintain ionic strength (e.g., 0.1 M PBS) to minimize variability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported fluorescence quantum yields (Φ) of this compound?

  • Methodological Answer :
  • Systematic Replication : Repeat measurements using identical instrumentation (e.g., integrating sphere for Φ calculation) .
  • Meta-Analysis : Aggregate published Φ values, applying Cochran’s Q-test to assess heterogeneity .
  • Environmental Controls : Standardize oxygen levels (e.g., nitrogen purging) to eliminate quenching variations .

Q. How can systematic reviews address publication bias in this compound’s biomolecular interaction studies?

  • Methodological Answer :
  • Database Mining : Use Boolean operators (e.g., "this compound AND (binding OR affinity)") across PubMed, SciFinder, and Reaxys .
  • Risk-of-Bias Assessment : Apply ROBIS criteria to evaluate study quality (e.g., blinding in fluorescence assays) .
  • FAIR Data Integration : Prioritize studies sharing raw datasets in repositories like Mendeley Data .

Q. What experimental designs elucidate this compound’s interactions in complex matrices (e.g., serum)?

  • Methodological Answer :
  • Competitive Binding Assays : Co-incubate with albumin or γ-globulins; quantify free this compound via ultrafiltration-LC/MS .
  • Molecular Dynamics (MD) Simulations : Pair empirical data with docking studies (e.g., AutoDock Vina) to predict binding sites .

Q. How should researchers integrate computational and empirical data to predict this compound’s solvent behavior?

  • Methodological Answer :
  • QSAR Modeling : Train models on logP and dipole moment data to predict solubility in novel solvents .
  • Experimental Validation : Test top-predicted solvents (e.g., ionic liquids) via phase-solubility studies .

Q. What frameworks support multi-omics analysis of this compound’s metabolic pathways?

  • Methodological Answer :
  • Pathway Enrichment : Use KEGG or Reactome to map LC-MS/MS-derived metabolites .
  • Network Pharmacology : Construct interaction networks (e.g., Cytoscape) linking targets and pathways .

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